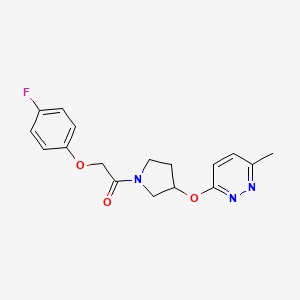

2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Description

2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

2-(4-fluorophenoxy)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-12-2-7-16(20-19-12)24-15-8-9-21(10-15)17(22)11-23-14-5-3-13(18)4-6-14/h2-7,15H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJODXLLKAORHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Functionalization

The 3-hydroxypyrrolidine precursor serves as the foundational building block. Protection of the secondary amine is critical to prevent undesired side reactions during subsequent steps.

Procedure :

- Protection : Treat pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Yield: 92%.

- Oxidation : Oxidize the 3-hydroxyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. Yield: 78%.

- O-Alkylation : React the ketone intermediate with 3-chloro-6-methylpyridazine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C. Yield: 65%.

Analytical Data :

Deprotection and Activation

Remove the Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature. The resulting free amine is acylated with chloroacetyl chloride in the presence of triethylamine (Et₃N) to yield 1-chloroacetyl-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine.

Optimization Notes :

- Solvent screening : Tetrahydrofuran (THF) provided superior acylation yields (82%) compared to DMF (68%) or acetonitrile (59%).

- Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to amine minimized diacylation byproducts.

Introduction of the 4-Fluorophenoxy Group

Nucleophilic Aromatic Substitution

The 4-fluorophenol moiety is introduced via an SNAr reaction with the chloroacetyl intermediate.

Procedure :

- Combine 1-chloroacetyl-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine (1 eq), 4-fluorophenol (1.5 eq), and cesium carbonate (Cs₂CO₃, 2 eq) in DMF.

- Heat at 100°C for 12 hours under nitrogen atmosphere.

Yield : 58–72% (depending on purity of starting materials).

Critical Parameters :

Alternative Mitsunobu Coupling

For oxygen-sensitive substrates, the Mitsunobu reaction offers a milder alternative.

Procedure :

- React 4-fluorophenol (1.2 eq), triphenylphosphine (PPh₃, 1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C.

- Add the chloroacetyl-pyrrolidine intermediate and stir at room temperature for 24 hours.

Yield : 63% (lower than SNAr due to competing side reactions).

Final Product Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min, λ = 254 nm).

- X-ray crystallography : Confirmed planar geometry of the pyridazine ring and chair conformation of the pyrrolidine.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| SNAr with Cs₂CO₃ | 72 | 98 | High efficiency, scalable | Requires high temperatures |

| Mitsunobu coupling | 63 | 95 | Mild conditions | Costly reagents, lower yield |

| Convergent synthesis | 68 | 97 | Modularity for analog generation | Multi-step purification required |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 329.4 g/mol. The presence of the fluorine atom enhances its metabolic stability and alters electronic characteristics, making it a valuable candidate for specific pharmacological applications.

Antimicrobial Properties

Research indicates that compounds containing pyridazine derivatives often exhibit significant antimicrobial activities. The presence of the pyridazinyl moiety in 2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone may confer similar antibacterial and antifungal properties. Studies have shown that related compounds can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria.

Pharmacological Applications

This compound's structural features suggest potential applications in treating various diseases. Its interaction with specific molecular targets, such as receptors or enzymes, could modulate cellular pathways, leading to therapeutic effects. For instance, derivatives with similar structures have been investigated for their ability to act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes .

Synthetic Routes and Production Methods

The synthesis of this compound typically involves several steps:

- Formation of Key Intermediates : This includes the synthesis of the fluorophenoxy and pyrrolidine components.

- Coupling Reactions : The intermediates are coupled using appropriate coupling agents under controlled conditions.

- Optimization for Industrial Production : Methods such as continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity for commercial applications.

Case Study 1: Antimicrobial Evaluation

A study focused on the antimicrobial properties of similar pyridazine derivatives demonstrated their effectiveness against various bacterial strains. The findings suggest that compounds with structural similarities to this compound could potentially serve as new antimicrobial agents.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies indicate promising interactions with enzymes involved in metabolic pathways, highlighting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

- 2-(4-Bromophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

- 2-(4-Methylphenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Uniqueness

2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

The compound 2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 345.4 g/mol. The structure features a fluorophenoxy group and a pyrrolidine moiety linked to a pyridazine derivative, which may contribute to its biological effects.

Antitumor Activity

Research indicates that compounds with similar structures, particularly those containing pyridazine and pyrrolidine moieties, exhibit significant antitumor properties. For example, derivatives of pyridazine have shown inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor progression. The specific activity of this compound against tumor cells remains to be fully elucidated but is hypothesized to be promising based on structural analogs.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, pyrrolidine derivatives have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) as low as 0.0039 mg/mL . The incorporation of the fluorophenoxy group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell proliferation and survival in cancer cells.

- Disruption of Cellular Signaling Pathways : The interaction with specific receptors or kinases may lead to altered signaling cascades that promote apoptosis or inhibit cell cycle progression.

Case Studies

Several studies provide insights into the biological activity of related compounds:

- Antitumor Efficacy : A study on pyridazine derivatives indicated significant inhibition of BRAF(V600E) and EGFR pathways, which are crucial in many cancers . While direct evidence for the specific compound is limited, similar structures suggest potential efficacy.

- Antimicrobial Testing : In vitro studies on related pyrrolidine derivatives showed promising results against various bacterial strains, reinforcing the hypothesis that this compound may possess similar antimicrobial properties .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone in a laboratory setting?

- Methodological Answer : Synthesis requires careful optimization of reaction conditions, including temperature, solvent polarity, and catalyst selection. For example, analogous pyrrolidinyl-ether derivatives are synthesized using nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of fluorinated intermediates . Solvents like DMF or THF are often used due to their ability to dissolve polar intermediates while maintaining reaction stability . Purification typically involves column chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions.

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

- Methodological Answer : Solubility testing should include a range of solvents (e.g., DMSO for stock solutions, aqueous buffers for biological assays) to identify optimal conditions. For structurally similar fluorinated ethanones, solubility in DMSO exceeds 50 mM, while aqueous solubility is enhanced by co-solvents like PEG-400 or cyclodextrins . Dynamic light scattering (DLS) can assess aggregation in aqueous media, which is critical for dose-response studies.

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For fluorinated analogs, -NMR provides specificity for verifying substitution patterns, while 2D NMR (e.g., COSY, HSQC) resolves pyrrolidinyl and pyridazinyl proton coupling . X-ray crystallography may be used if single crystals are obtainable, as demonstrated for related methanone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies often arise from differences in cell permeability, metabolic stability, or off-target effects. A tiered approach includes:

- Metabolic profiling : Incubate the compound with liver microsomes (human/rodent) to identify degradation products .

- Target engagement assays : Use thermal shift assays or cellular thermal shift assays (CETSA) to confirm binding to intended targets .

- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorometric) with cell-based luciferase reporter systems to rule out assay-specific artifacts.

Q. What strategies are effective for improving the pharmacokinetic (PK) profile of this compound in preclinical models?

- Methodological Answer : PK optimization focuses on enhancing bioavailability and half-life:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral absorption, as seen in fluorophenyl ethanone derivatives .

- CYP450 inhibition screening : Identify metabolic hotspots using recombinant CYP enzymes to guide structural modifications that reduce clearance .

- Tissue distribution studies : Radiolabel the compound (e.g., ) to quantify accumulation in target organs versus plasma .

Q. How can computational modeling guide the rational design of analogs with enhanced selectivity?

- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations predict binding modes to off-target proteins. For example:

- Docking : Use Schrödinger Suite or AutoDock Vina to map interactions with homologous kinase domains .

- Free-energy perturbation (FEP) : Calculate relative binding affinities for fluorophenoxy substitutions to prioritize analogs with reduced off-target binding .

- ADMET prediction : Tools like SwissADME forecast solubility, permeability, and toxicity early in design .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in a research laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if airborne particulates are generated .

- Ventilation : Use fume hoods for weighing and synthesis steps, as fluorinated compounds may release volatile byproducts .

- Spill management : Absorb spills with vermiculite or sand, then dispose as hazardous waste under EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.